1-Acetamidocyclopropanecarboxylic acid

Description

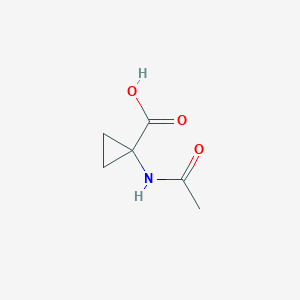

Structure

3D Structure

Properties

IUPAC Name |

1-acetamidocyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSVVEDRQXFLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Acetamidocyclopropanecarboxylic Acid

Established Synthetic Pathways for 1-Acetamidocyclopropanecarboxylic Acid

The synthesis of this compound is fundamentally a two-stage process. It begins with the construction of its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), a naturally occurring non-proteinogenic amino acid. wikipedia.orgfrontiersin.org This is followed by the acylation of the amino group to yield the final acetamido derivative. The biosynthesis of ACC in plants from S-adenosyl-L-methionine, catalyzed by the enzyme ACC synthase, is a well-understood pathway but is distinct from the chemical syntheses discussed herein. wikipedia.orgtaylorandfrancis.comoup.com

Cyclopropane (B1198618) Ring Formation Strategies in Precursor Synthesis

The formation of the sterically strained cyclopropane ring of the 1-aminocyclopropane-1-carboxylic acid (ACC) precursor is the most challenging step in its synthesis. Chemists have developed several strategies to construct this core structure. acs.org These methods often involve forming the three-membered ring and introducing the requisite amino and carboxyl functionalities, or their synthetic equivalents, concurrently or sequentially.

Key strategies include:

Cyclopropanation of Dehydroamino Acid Derivatives : This approach involves the addition of a carbene or carbenoid, often generated from diazomethane, to a dehydroalanine derivative. google.comdoi.org This method can be rendered stereoselective by using chiral auxiliaries. doi.org

Rearrangement Reactions : The Hofmann or Curtius rearrangement of cyclopropane structures bearing a carboxylic acid or its derivative (like an acyl azide) can be employed to install the amino group. acs.orgnih.gov For instance, an intramolecular isocyanate trapping via a Hofmann rearrangement can produce bicyclic carbamates that serve as enantioenriched precursors to cyclopropane amino acids. nih.gov

Alkylation of Glycine Equivalents : The formal bis-alkylation of glycine anion equivalents with 1,2-dihaloethanes provides a direct route to the cyclopropane ring, although diastereocontrol can be challenging. acs.orgnih.gov

Cyclopropanation with Amino Acid Equivalents : A more recent and practical approach uses nitrocyclopropane carboxylates as key intermediates. These are prepared via the cyclopropanation of an olefin with an α-nitroester or an α-nitro-α-diazoester, typically using a Rhodium(II) catalyst. The nitro group then serves as a synthetic equivalent for the amine, which can be revealed in a subsequent reduction step using reagents like zinc and hydrochloric acid. acs.orgthieme-connect.com

| Strategy | Key Reagents/Intermediates | Description | Reference |

|---|---|---|---|

| Cyclopropanation of Dehydroamino Acids | Dehydroalanine derivatives, diazomethane | 1,3-dipolar cycloaddition of diazomethane to form a pyrazoline, followed by pyrolysis to yield the cyclopropane ring. | doi.org |

| Hofmann Rearrangement | Cyclopropanecarboxamide, oxidant | An intramolecular isocyanate trapping mechanism is used to form a cyclic carbamate, which is a precursor to the amino acid. | nih.gov |

| Alkylation of Malonate Derivatives | Malonates, epichlorohydrin | Utilizing malonates with epichlorohydrin as an alkylating agent can furnish a diastereopure bicyclic lactone intermediate. | nih.gov |

| Nitrocyclopropane Reduction | α-nitroesters, olefins, Rh(II) catalyst, Zn/HCl | A versatile method where a nitrocyclopropane is first formed and then the nitro group is reduced to an amine. | acs.orgthieme-connect.com |

Amidation Reactions and Carboxylic Acid Functionalization

Once the precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is obtained, the final step is the formation of the acetamido group. This is achieved through a standard N-acetylation reaction. This transformation involves treating ACC with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base to neutralize the newly formed acid.

In many synthetic schemes, the carboxylic acid moiety may be protected, often as an ester (e.g., methyl or ethyl ester), to prevent unwanted side reactions during the amidation or preceding steps. Following the successful acetylation of the amino group, this protecting group is removed, usually by saponification (hydrolysis under basic conditions), to yield the final this compound.

Stereo- and Regioselective Synthetic Approaches

While this compound itself is an achiral molecule, the development of stereoselective and regioselective methods is crucial for synthesizing its substituted, chiral derivatives, which are of significant interest in medicinal chemistry. wikipedia.org

Several advanced strategies have been developed to control the stereochemistry of substituted cyclopropane amino acid cores:

Chiral Auxiliary-Mediated Synthesis : The use of chiral auxiliaries, such as diketopiperazines, allows for highly diastereoselective reactions. For example, the conjugate addition of a phosphorus ylide to a chiral dehydroalanine acceptor derived from a diketopiperazine can produce cyclopropane-substituted products with excellent diastereomeric excess (>98% d.e.). rsc.org

Substrate-Controlled Cyclopropanation : The inherent chirality in a starting material can direct the stereochemical outcome of the cyclopropanation reaction. The cyclopropanation of chiral cyclobutyl dehydro amino acids, derived from natural products like (−)-α-pinene, using diazomethane has been shown to be highly stereoselective. doi.org The bulky chiral group effectively shields one face of the double bond, directing the incoming reagent to the opposite face. doi.org

Titanium-Mediated Coupling : A stereoselective method for preparing (Z)-2-substituted 1-aminocyclopropanecarboxylic acids involves the titanium-mediated coupling of a benzyloxy nitrile and a homoallylic alcohol. researchgate.net This key step creates a substituted cyclopropylamine with a hydroxyethyl side chain that can be further modified. researchgate.net

Derivatization Strategies and Functionalization of this compound

This compound is not only a synthetic target but also a valuable building block for constructing more complex molecules. Its functional groups—the carboxylic acid and the acetamido group—provide handles for further chemical modification.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site for derivatization and is frequently used to incorporate the 1-acetamidocyclopropyl moiety into larger structures, particularly peptides and other bioactive molecules. The most common transformation is the formation of an amide bond through coupling with a primary or secondary amine.

Directly reacting a carboxylic acid with an amine is generally inefficient due to an acid-base reaction that forms an unreactive ammonium carboxylate salt. chemistrysteps.com Therefore, the carboxylic acid must first be "activated" using a coupling reagent. hepatochem.comgrowingscience.com This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. chemistrysteps.comlibretexts.org A wide array of coupling reagents has been developed for this purpose, with the choice often depending on the specific substrates and desired reaction conditions. growingscience.comnih.gov

| Reagent Class | Examples | Abbreviation | Description | Reference |

|---|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide; 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DCC; EDC | Widely used reagents that activate carboxylic acids. EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification. | chemistrysteps.comlibretexts.org |

| Aminium/Uronium Salts | HATU; HBTU | HATU; HBTU | Highly efficient reagents that often lead to faster reactions and higher yields with less racemization, particularly in peptide synthesis. | growingscience.comnih.gov |

| Phosphonium Salts | BOP; PyBOP | BOP; PyBOP | Effective reagents for difficult couplings, though their use has decreased due to the formation of a carcinogenic byproduct (HMPA). | nih.gov |

Transformations of the Acetamido Group

The acetamido group is generally stable and less reactive compared to the carboxylic acid. Its primary role is often as a bioisostere or a specific binding element in a larger molecule. The most common chemical transformation involving this group is its hydrolysis back to the primary amine, 1-aminocyclopropane-1-carboxylic acid. This reaction is typically carried out under acidic or basic conditions and effectively serves as a deprotection step if the acetyl group was used to mask the amine.

While direct chemical modification of the acetamido group itself is less common, it is interesting to note that the parent amino group in ACC is a site of biological conjugation in plants. ACC can be converted into derivatives such as 1-malonyl-ACC (MACC), γ-glutamyl-ACC (GACC), and jasmonyl-ACC (JA-ACC), which are thought to regulate the levels of free ACC available for ethylene (B1197577) biosynthesis. nih.govnih.govfrontiersin.org

Reaction Mechanisms of this compound

Ring Opening Reactions and Their Mechanistic Investigations

The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions under various conditions, including acidic, basic, and enzymatic catalysis.

Acid-Catalyzed Ring Opening:

Under acidic conditions, the ring opening of cyclopropanes can occur. nih.govstackexchange.com The mechanism often involves the protonation of a substituent on the ring, which facilitates the cleavage of a carbon-carbon bond. For instance, in the case of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene, acid-catalyzed ring-opening with alcohol nucleophiles was found to proceed via an S(_N)2-like mechanism, leading to the cleavage of a C-O bond rather than the cyclopropane ring itself. nih.gov However, for other cyclopropane derivatives, the protonation can lead to the formation of a carbocation intermediate, which can then be attacked by a nucleophile, resulting in a ring-opened product. stackexchange.com The regioselectivity of the nucleophilic attack is often influenced by the stability of the resulting carbocation. In the context of epoxides, which share the feature of a strained three-membered ring, acid-catalyzed ring-opening involves protonation of the oxygen followed by nucleophilic attack on the more substituted carbon, proceeding through a mechanism that has both S(_N)1 and S(_N)2 characteristics. libretexts.orgmasterorganicchemistry.com

Lewis Base-Catalyzed Ring Opening:

While Lewis acid-catalyzed ring openings are more common, Lewis bases can also mediate the ring opening of activated cyclopropanes. lnu.edu.cn For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to efficiently mediate the ring opening of 1-acetylcyclopropanecarboxamides to form stable zwitterions. lnu.edu.cn This provides an alternative, organocatalytic approach to the functionalization of donor-acceptor cyclopropanes. lnu.edu.cn

Enzymatic Ring Opening:

In biological systems, the ring opening of a related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is a key step in the biosynthesis of the plant hormone ethylene. This reaction is catalyzed by the enzyme ACC deaminase (ACCD), which is a pyridoxal 5'-phosphate (PLP) dependent enzyme. nih.gov The enzyme cleaves the cyclopropane ring to produce α-ketobutyrate and ammonia. nih.gov Mechanistic studies suggest that the cleavage of the Cα-Cβ bond of the amino acid substrate may involve nucleophilic catalysis by a tyrosine residue (Tyr294) within the enzyme's active site. nih.gov Another enzyme, ACC oxidase (ACCO), catalyzes the oxidation of ACC to ethylene, HCN, and CO(_2). nih.gov Mechanistic investigations of ACCO have shown that the reaction involves the binding of ACC and O(_2) to the iron center of the enzyme, leading to the formation of a peroxy intermediate. nih.gov

Amide Bond Formation and Hydrolysis Mechanisms

Amide Bond Formation:

The formation of the amide bond in this compound from 1-aminocyclopropanecarboxylic acid and an acetylating agent follows the general mechanisms of nucleophilic acyl substitution. The carboxylic acid can be activated to facilitate the reaction. researchgate.net In biological systems, this activation is often achieved at the expense of ATP, forming an acyl-AMP or acyl-phosphate intermediate. researchgate.net In synthetic chemistry, dehydrating agents such as dicyclohexylcarbodiimide (DCC) are commonly used. The mechanism with DCC involves the activation of the carboxylic acid to form a good leaving group, which is then displaced by the amine nucleophile. youtube.com A five-step mechanism is generally proposed for this transformation. youtube.com More environmentally friendly, one-pot methods for amide bond formation from carboxylic acids and amines have also been developed, which proceed through the formation of thioester intermediates in water. researchgate.netnih.gov

Amide Bond Hydrolysis:

The hydrolysis of the amide bond in this compound can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process. ucoz.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. quora.comchemguide.co.ukyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. chemguide.co.ukyoutube.com This is followed by proton transfer and elimination of the amine as a leaving group, regenerating the carboxylic acid and the protonated amine. chemguide.co.ukyoutube.com

Base-Catalyzed Hydrolysis (Saponification): This process is generally irreversible. ucoz.comchemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is followed by the elimination of the amide anion as a leaving group. The amide anion then deprotonates the newly formed carboxylic acid, driving the reaction to completion. chemistrysteps.com

Stereochemical Outcomes of Transformations

The stereochemical outcome of reactions involving this compound is crucial, particularly when chiral centers are present or formed.

In reactions where a new tetrahedral center is created from an sp-hybridized carbon, such as during some ring-opening reactions where a nucleophile attacks a carbon atom of the cyclopropane ring, the nucleophile can potentially attack from two different faces, leading to the formation of stereoisomers. ochemtutor.com The specific stereochemical outcome will depend on the reaction mechanism and any steric or electronic biases.

For reactions proceeding through an S(_N)2 mechanism, such as the backside attack of a nucleophile, an inversion of configuration at the reacting center is expected. ochemtutor.com This is relevant in certain ring-opening reactions of activated cyclopropanes or related strained rings like epoxides. nih.govyoutube.com For example, the base-catalyzed ring opening of epoxides occurs via an S(_N)2 mechanism, resulting in a trans relationship between the incoming nucleophile and the oxygen atom. libretexts.org

In contrast, reactions with S(_N)1 character, where a carbocation intermediate is formed, may lead to a mixture of stereoisomers as the nucleophile can attack from either side of the planar carbocation. libretexts.org The acid-catalyzed ring opening of epoxides often exhibits S(_N)1 character, with the nucleophile attacking the more substituted carbon. libretexts.orgmasterorganicchemistry.com

The stereochemical course of intramolecular reactions, such as intramolecular Michael additions, can often be rationalized by considering transition state models. For instance, a dipole-minimized chair transition-state model has been proposed to explain the stereochemical outcomes in certain intramolecular Michael reactions. nih.gov

Advanced Structural Characterization and Elucidation Techniques for 1 Acetamidocyclopropanecarboxylic Acid

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the elucidation of molecular structures, offering non-destructive analysis of 1-Acetamidocyclopropanecarboxylic acid's functional groups and conformational preferences.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of small organic molecules like this compound. nih.gov Techniques such as 2D NMR (COSY, HSQC, HMBC) establish the covalent framework by identifying proton-proton and proton-carbon correlations through chemical bonds.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial. mdpi.com By detecting through-space interactions between protons that are in close proximity, NOESY can reveal the preferred spatial arrangement of the molecule's substituents around the rigid cyclopropane (B1198618) ring. For instance, correlations between the acetyl methyl protons and the cyclopropane ring protons would help define the orientation of the acetamido group relative to the carboxylic acid. The measurement of spin-spin coupling constants (J-values) at various temperatures and in different solvents can further refine the understanding of conformer populations and the stereoelectronic interactions that govern conformational stability. nih.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Structural Information Provided |

|---|---|---|

| ¹H | ~1.0 - 1.5 | Cyclopropane ring protons (CH₂) |

| ¹H | ~2.0 | Acetyl group methyl protons (CH₃) |

| ¹H | ~8.0 - 9.0 | Amide proton (NH) |

| ¹H | ~10.0 - 12.0 | Carboxylic acid proton (OH) |

| ¹³C | ~15 - 25 | Cyclopropane ring carbons (CH₂) |

| ¹³C | ~23 | Acetyl group methyl carbon (CH₃) |

| ¹³C | ~35 - 45 | Quaternary cyclopropane carbon |

| ¹³C | ~170 | Amide carbonyl carbon (C=O) |

| ¹³C | ~175 | Carboxylic acid carbonyl carbon (C=O) |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. kurouskilab.com These methods are complementary; IR spectroscopy is sensitive to changes in dipole moment during molecular vibrations, while Raman spectroscopy detects changes in polarizability. kurouskilab.com

Key functional groups give rise to characteristic absorption or scattering bands. The carboxylic acid group is identifiable by a broad O-H stretching band in the IR spectrum and a sharp C=O (carbonyl) stretching band. The amide group exhibits its own characteristic C=O stretch (Amide I band) and an N-H bend (Amide II band). The cyclopropane ring shows characteristic C-H stretching vibrations at higher wavenumbers than typical alkanes. Intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid and amide groups, can be inferred from shifts in the positions and broadening of the O-H and N-H stretching bands. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | IR |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | IR, Raman |

| Amide | N-H stretch | 3200 - 3400 | IR |

| Amide | C=O stretch (Amide I) | 1630 - 1680 | IR, Raman |

| Amide | N-H bend (Amide II) | 1510 - 1570 | IR |

| Cyclopropane | C-H stretch | ~3100 | IR, Raman |

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of this compound and elucidating its structure through controlled fragmentation. Using a soft ionization technique like electrospray ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, confirming its molecular mass.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation through collision-induced dissociation (CID). gre.ac.uk The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, predictable fragmentation pathways include:

Loss of water (-18 Da) from the carboxylic acid group.

Loss of carbon dioxide (-44 Da) via decarboxylation. researchgate.net

Cleavage of the amide bond , leading to fragments corresponding to the acetyl group and the aminocyclopropanecarboxylic acid core.

Cleavage of bonds adjacent to the carbonyl group of the carboxylic acid. libretexts.org

Quantum chemistry modeling can be used to predict which bonds are most likely to elongate and break upon protonation or deprotonation, helping to rationalize the observed fragmentation patterns. gre.ac.uk

| Fragmentation Pathway | Neutral Loss (Da) | Resulting Fragment Ion Structure |

|---|---|---|

| Loss of H₂O | 18 | [M-H₂O+H]⁺ or [M-H₂O-H]⁻ |

| Loss of CO₂ | 44 | [M-CO₂+H]⁺ or [M-CO₂-H]⁻ |

| Loss of Acetyl Group | 43 | Ion of 1-aminocyclopropanecarboxylic acid |

| Loss of Carboxylic Acid Group | 45 | [M-COOH]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The primary chromophores in this compound are the carbonyl groups of the amide and carboxylic acid functionalities. These groups typically exhibit n→π* transitions, which are formally forbidden and thus result in weak absorption bands, and π→π* transitions at shorter wavelengths, which are more intense. researchgate.net

Due to the lack of extended conjugation, this compound is not expected to absorb strongly in the near-UV or visible range. Its absorption maxima (λ_max) would likely be found in the far-UV region (around 200-220 nm). semanticscholar.org While not a primary technique for structural elucidation of this compound, UV-Vis spectroscopy is valuable for quantitative analysis using the Beer-Lambert law, especially in chromatographic detection. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal, an electron density map can be generated, revealing the precise positions of each atom. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles.

A crystal structure of this compound would reveal:

The exact conformation of the molecule in the crystal lattice, including the planarity of the amide group and the orientation of the substituents on the cyclopropane ring.

The details of intermolecular interactions, such as hydrogen-bonding networks. The carboxylic acid and amide groups are strong hydrogen bond donors and acceptors, likely forming dimers or extended chains that define the crystal packing.

The absolute configuration if the compound is chiral and a single enantiomer is crystallized.

In cases where suitable single crystals are difficult to obtain, high-resolution powder X-ray diffraction (PXRD) can be used for structural determination. nih.govmdpi.com

Chromatographic and Separation Science Methodologies

Chromatographic methods are essential for the separation, purification, and analysis of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is the most common technique. Given the polar and acidic nature of the molecule, several HPLC modes can be employed:

Reversed-Phase (RP-HPLC): This is a widely used method, typically with C18 columns. To achieve good retention and peak shape for this polar, acidic compound, an acidic mobile phase (e.g., water/acetonitrile with formic or trifluoroacetic acid) is used to suppress the ionization of the carboxylic acid group. nih.govnih.gov

Ion-Exchange Chromatography (IEC): Anion-exchange chromatography can be used, where the negatively charged carboxylate form of the molecule interacts with a positively charged stationary phase. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics offer unique selectivity that can be tuned by adjusting mobile phase pH and ionic strength. youtube.com

Detection is typically achieved using UV-Vis detectors set to a low wavelength (e.g., 210 nm) or, for higher sensitivity and structural confirmation, a mass spectrometer (LC-MS). mdpi.com

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like carboxylic acids. However, analysis by GC is possible after a derivatization step to convert the polar carboxylic acid and amide groups into more volatile and stable esters and silylated amides.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound, offering robust methods for both purity assessment and the challenging task of isomer separation. For purity determination, reversed-phase HPLC (RP-HPLC) is typically employed, separating the target compound from synthesis precursors, by-products, and degradation products.

The separation of stereoisomers, particularly enantiomers, of this compound requires specialized chiral chromatography techniques, as enantiomers possess identical physical properties in an achiral environment. nih.govcsfarmacie.cz Two primary strategies are utilized for this purpose: direct and indirect separation. nih.govchiralpedia.com

The direct method involves the use of a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the individual enantiomers, leading to different retention times. nih.govcsfarmacie.cz Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and cyclodextrin-based CSPs are widely applicable for the separation of various chiral compounds, including those with carboxylic acid functionalities. nih.gov

The indirect approach involves a pre-column derivatization step where the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard, achiral stationary phase such as C18. chiralpedia.comnih.gov

Table 1: Illustrative HPLC Methodologies for this compound Analysis

| Parameter | Purity Analysis (RP-HPLC) | Direct Chiral Separation (CSP) | Indirect Chiral Separation (as Diastereomers) |

|---|---|---|---|

| Column Type | C18 (e.g., 250 x 4.6 mm, 5 µm) | Cellulose or Amylose-based CSP | C18 or other standard achiral phase |

| Mobile Phase | Gradient of Acetonitrile and water with 0.1% Formic Acid | Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid | Gradient of Acetonitrile/Water |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 220 nm | UV (wavelength depends on CDA chromophore) |

| Principle | Separation based on polarity. | Differential interaction with a chiral stationary phase. csfarmacie.cz | Separation of pre-formed diastereomers. chiralpedia.com |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's molecular structure, which includes a polar carboxylic acid group and an amide linkage, results in low volatility and a high boiling point, making it unsuitable for direct injection into a GC system. sigmaaldrich.com Furthermore, the polar nature of the molecule can lead to poor peak shape and thermal degradation in the high-temperature environment of the GC injector and column. sigmaaldrich.comresearchgate.net

To overcome these limitations, derivatization is an essential prerequisite for GC analysis. sigmaaldrich.comresearchgate.net This process involves chemically modifying the polar functional groups (specifically the active hydrogens on the carboxylic acid and amide groups) to create more volatile and thermally stable derivatives. sigmaaldrich.com Common strategies include silylation and esterification.

Silylation is a widely used technique for derivatizing compounds with active hydrogens. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the carboxylic acid and amide groups to replace the acidic protons with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comresearchgate.net The resulting derivatives are significantly more volatile and exhibit improved chromatographic behavior, allowing for separation and analysis by GC, often coupled with Mass Spectrometry (GC-MS) for definitive identification. sigmaaldrich.comnih.gov

Table 2: Common Derivatization Approaches for GC Analysis

| Derivatization Strategy | Reagent | Target Functional Groups | Resulting Derivative |

|---|---|---|---|

| Silylation (TMS) | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -COOH, -NH | Trimethylsilyl ester/amide |

| Silylation (TBDMS) | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | -COOH, -NH | tert-Butyldimethylsilyl ester/amide |

| Esterification | Methanol/HCl or Propanol/Acetyl Chloride | -COOH | Methyl or Propyl ester |

| Acylation | TFAA (Trifluoroacetic anhydride) | -NH | Trifluoroacetyl amide |

Advanced Derivatization Strategies for Enhanced Detection

Beyond enabling GC analysis, advanced derivatization strategies are crucial for enhancing the detectability of this compound in liquid chromatography, particularly when high sensitivity is required. nih.gov The native molecule lacks a strong chromophore or fluorophore, resulting in poor sensitivity with common HPLC detectors like UV-Vis and Fluorescence (FLD). Derivatization can introduce specific chemical moieties designed to significantly improve detector response. nih.gov

For enhanced UV-Vis detection, a derivatizing agent containing a chromophore (a light-absorbing group) is introduced. This is particularly useful for quantifying low concentrations of the analyte. For instance, reacting the carboxylic acid group with a reagent like 2-bromo-2′-acetonaphthone yields a naphthacyl ester, which has strong UV absorbance at a higher wavelength, moving it away from potential interferences. researchgate.net

For high-sensitivity applications, derivatization with a fluorescent tag (a fluorophore) is the method of choice. This allows for detection by HPLC-FLD, which offers significantly lower detection limits than UV-Vis.

In the context of mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency. researchgate.net Attaching a group that is readily protonated or carries a permanent charge can dramatically increase the signal intensity in electrospray ionization (ESI), leading to lower limits of detection and quantification. researchgate.net A well-established method for amino-containing compounds is the pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with amine groups to yield highly stable, fluorescent derivatives that also show excellent response in ESI-MS. waters.com

Table 3: Derivatization Strategies for Enhanced HPLC and LC-MS Detection

| Objective | Reagent Class | Example Reagent | Detection Method | Principle of Enhancement |

|---|---|---|---|---|

| Enhanced UV Detection | UV-absorbing tags | 2-Bromo-2′-acetonaphthone | HPLC-UV | Introduces a strong chromophore (naphthyl group) for increased absorbance. researchgate.net |

| High-Sensitivity Fluorescence Detection | Fluorogenic tags | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | HPLC-FLD | Attaches a highly fluorescent aminoquinoline tag. waters.com |

| Improved LC-MS Signal | Ionization enhancers | 2-Picolylamine | LC-MS/MS | Introduces a readily protonated pyridine group, enhancing positive ion formation in ESI. researchgate.net |

| Improved LC-MS Signal | Quaternary ammonium tags | 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ) | LC-MS/MS | Adds a permanent positive charge, improving sensitivity and simplifying MS analysis. researchgate.net |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is increasingly focused on sustainability and green chemistry. For 1-Acetamidocyclopropanecarboxylic acid, this necessitates a move beyond traditional synthetic methods toward more environmentally benign and efficient processes. A primary area of future research will be the development of biocatalytic and chemoenzymatic routes. These methods could utilize engineered enzymes to perform the specific N-acetylation of 1-aminocyclopropanecarboxylic acid (ACC), offering high selectivity and reducing the need for harsh reagents and protecting groups.

Furthermore, the exploration of renewable feedstocks as the starting point for the synthesis of the cyclopropane (B1198618) ring is a significant challenge. Future research could investigate the use of biomass-derived platform molecules to construct the core structure of the molecule, aligning its production with the principles of a circular economy. nih.govnih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, also presents a promising avenue for increasing efficiency and reducing waste. mdpi.com

| Synthetic Approach | Potential Advantages | Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering, process optimization |

| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels | Development of efficient conversion pathways |

| One-Pot Synthesis | Increased efficiency, reduced purification steps | Catalyst compatibility, control of side reactions |

Advanced Spectroscopic and Structural Characterization at the Molecular Level

A thorough understanding of the molecular properties of this compound is fundamental to exploring its function. While standard characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for routine analysis, future research must employ more advanced methods to probe its structure and dynamics in greater detail. mdpi.com

High-resolution crystal structures of this compound, both as an isolated molecule and in complex with biological macromolecules, are critically needed. asu.edurcsb.org These studies would provide invaluable insights into its conformational preferences and the specific interactions that govern its binding to potential protein targets. Advanced spectroscopic techniques, such as multidimensional NMR and vibrational circular dichroism, could be used to study its solution-phase structure and interactions with other molecules in real-time.

| Technique | Information Gained | Future Research Focus |

| X-ray Crystallography | Solid-state structure, bond lengths and angles | Co-crystallization with potential protein targets |

| Multidimensional NMR | Solution-phase structure and dynamics | Studying interactions with biological membranes |

| Vibrational Spectroscopy | Vibrational modes, functional group analysis | Probing conformational changes upon binding |

Expansion of Applications as Chemical Probes and Building Blocks

The unique strained cyclopropane ring and the presence of both carboxylic acid and amide functional groups make this compound an attractive molecule for various applications in chemical biology and synthetic chemistry. Its utility has already been demonstrated in the synthesis of a potent and cell-active inhibitor of the von Hippel–Lindau (VHL) E3 ubiquitin ligase, highlighting its potential as a component of sophisticated chemical probes. acs.org

Future research should focus on expanding its use as a versatile building block in diversity-oriented synthesis to generate libraries of complex molecules for drug discovery. nih.gov The development of this compound-based probes, incorporating reporter tags such as fluorophores or biotin, will be instrumental in identifying and visualizing its cellular targets and interaction partners. nih.govnih.govmdpi.com These probes could be crucial tools for elucidating the compound's mechanism of action in biological systems.

| Application Area | Potential Use | Key Research Directions |

| Chemical Probes | Target identification, imaging cellular processes | Design of activity-based and photoaffinity probes |

| Building Blocks | Synthesis of novel bioactive compounds | Incorporation into peptide and natural product analogs |

| PROTACs | Component of targeted protein degraders | Development of novel linkers and E3 ligase ligands |

Deeper Computational Insight into Reactivity and Biological Interactions

Computational chemistry and molecular modeling offer powerful tools to complement experimental studies and provide a deeper understanding of the behavior of this compound at the atomic level. Future research in this area should focus on several key aspects. Quantum mechanical calculations can be employed to investigate the molecule's electronic structure, reactivity, and the conformational landscape of its cyclopropane ring.

Molecular dynamics simulations will be essential for studying its interactions with potential biological targets, such as enzymes and receptors. nih.govfrontiersin.org These simulations can predict binding affinities, identify key interacting residues, and elucidate the conformational changes that occur upon binding. nih.gov Such computational insights will be invaluable for guiding the design of new derivatives with enhanced activity and selectivity, as well as for interpreting experimental data.

| Computational Method | Research Goal | Potential Impact |

| Quantum Mechanics | Understanding electronic properties and reactivity | Predicting reaction mechanisms and spectroscopic properties |

| Molecular Docking | Identifying potential protein binding sites | Guiding target identification and inhibitor design |

| Molecular Dynamics | Simulating dynamic behavior and interactions | Elucidating binding mechanisms and conformational changes |

Exploration of New Mechanistic Biological Roles

Perhaps the most exciting frontier in the study of this compound lies in the exploration of its biological functions. While its precursor, ACC, is well-known for its role in ethylene (B1197577) signaling, it is also emerging as a signaling molecule in its own right. frontiersin.orgnih.gov The biological significance of ACC conjugates, including the N-acetylated form, remains largely enigmatic and is a prime area for future investigation. frontiersin.orgnih.gov

Drawing parallels with other N-acetylated amino acids like N-acetylcysteine (NAC), which has well-documented roles as an antioxidant and a modulator of various physiological processes in both plants and animals, provides a framework for future hypotheses. apsnet.orgresearchgate.netscienceasia.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Research should investigate whether this compound plays a role in mitigating oxidative stress, regulating plant growth and development under stress conditions, or acting as a signaling molecule in novel pathways. Unraveling these potential biological roles will not only enhance our fundamental understanding of plant biology but could also open up new avenues for agricultural and therapeutic applications.

| Potential Biological Role | Experimental Approach | Key Questions to Address |

| Stress Mitigation | Plant stress assays (e.g., drought, salinity, heavy metals) | Does it enhance stress tolerance? What are the underlying mechanisms? |

| Signaling Molecule | Transcriptomic and proteomic analyses | Does it regulate gene expression or protein activity? |

| Metabolic Regulation | Metabolomic profiling | How does it influence primary and secondary metabolism? |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 1-Acetamidocyclopropanecarboxylic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition, followed by acetylation of the amino group. Purification is achieved via recrystallization or column chromatography. Validate purity using HPLC (≥95% purity threshold) and characterize via -NMR (e.g., cyclopropane proton signals at δ 1.2–1.8 ppm) and mass spectrometry. Ensure compliance with safety protocols for handling reactive intermediates (e.g., diazo compounds) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant Category 2A) .

- Ventilation : Work in a fume hood to prevent inhalation of dust (respiratory irritant, H335) .

- Storage : Keep in airtight containers at room temperature, away from oxidizers. Monitor for decomposition (e.g., discoloration) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How does this compound interact with biological systems, particularly in plant physiology?

- Methodological Answer : While structurally similar to 1-Aminocyclopropanecarboxylic acid (ACC), a precursor to ethylene in plants, its acetamido group may alter enzymatic recognition. To study its effects:

- Experimental Design : Treat plant tissues (e.g., Arabidopsis roots) and measure ethylene production via gas chromatography. Compare with ACC-treated controls .

- Enzyme Assays : Test inhibition/activation of ACC oxidase using spectrophotometric methods (e.g., monitoring α-ketoglutarate consumption) .

Advanced Research Questions

Q. What mechanistic insights exist into the decomposition pathways of cyclopropane-containing amino acids like this compound?

- Methodological Answer : Cyclopropane rings are prone to ring-opening under acidic or enzymatic conditions. For decomposition studies:

- Kinetic Analysis : Use -NMR to track ring-opening rates in buffered solutions (pH 2–7). Identify products via LC-MS .

- Enzymatic Degradation : Incubate with ACC deaminase and monitor NH release via Berthelot assay. Compare kinetics with ACC .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or experimental conditions. Mitigation strategies include:

- Reproducibility Checks : Replicate studies using independently synthesized batches.

- Analytical Rigor : Use orthogonal methods (e.g., NMR, HRMS) to confirm compound identity.

- Contextual Variables : Control for pH, temperature, and cofactors (e.g., Fe for ACC oxidase activity) .

Q. What advanced techniques are suitable for studying the stereochemical stability of this compound?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., amylose-based columns).

- Circular Dichroism (CD) : Monitor optical activity under stress conditions (e.g., UV light, heat).

- Computational Modeling : Perform DFT calculations to predict racemization barriers .

Q. How can researchers optimize the stability of this compound in aqueous solutions for long-term assays?

- Methodological Answer :

- Buffer Selection : Use phosphate buffers (pH 6–7) to minimize hydrolysis. Avoid metal ions that catalyze decomposition .

- Lyophilization : Prepare stock solutions in deionized water, aliquot, and freeze at -20°C. Test stability via periodic LC-MS .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.